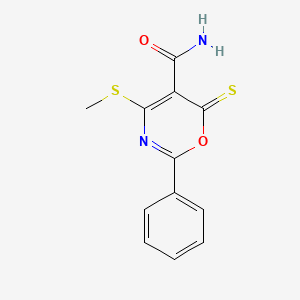![molecular formula C8H14O2 B14431095 1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane CAS No. 76745-37-4](/img/structure/B14431095.png)
1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane, also known as Frontalin, is a bicyclic acetal compound with the molecular formula C8H14O2 and a molecular weight of 142.1956 g/mol . This compound is notable for its unique bicyclic structure, which includes two oxygen atoms forming a dioxane ring fused with a cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the acid-catalyzed cyclization of a suitable diol or hydroxy ketone precursor . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of fragrances and flavorings due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the oxygen atoms.
2,7-Dioxabicyclo[3.2.1]octane: Another related compound with a different arrangement of the dioxane ring.
Uniqueness
1,5-Dimethyl-6,7-dioxabicyclo[321]octane is unique due to its specific arrangement of methyl groups and oxygen atoms, which contribute to its distinct chemical and biological properties
Propiedades
Número CAS |
76745-37-4 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
1,5-dimethyl-6,7-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H14O2/c1-7-4-3-5-8(2,6-7)10-9-7/h3-6H2,1-2H3 |
Clave InChI |
OIFVLZXEARXSTH-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC(C1)(OO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


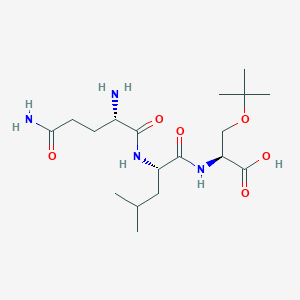
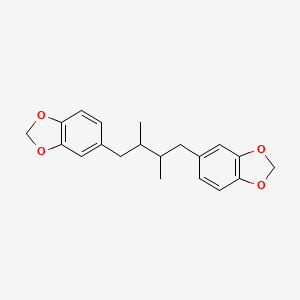
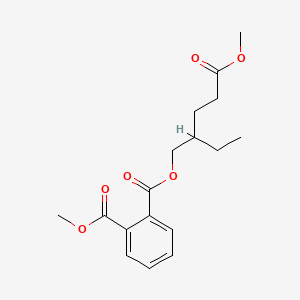
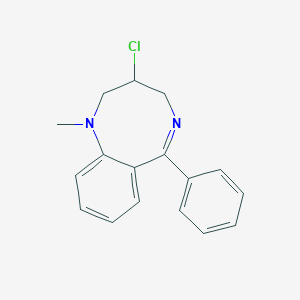
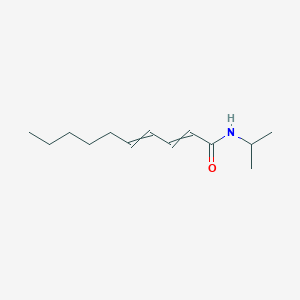
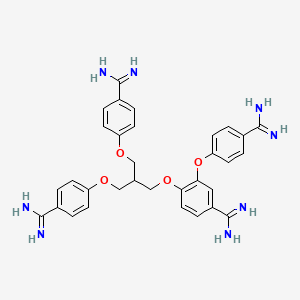
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)

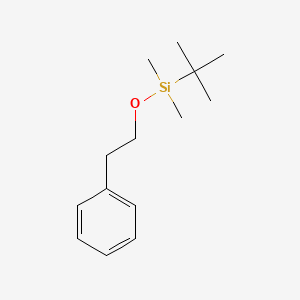
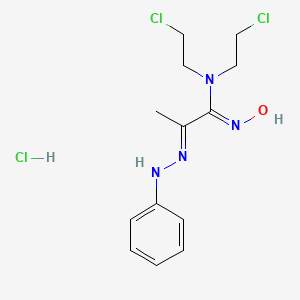
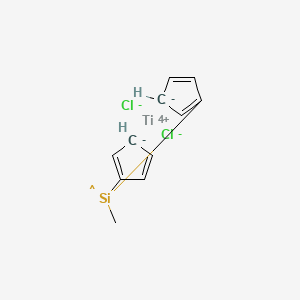
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
